molecular formula C7H5BrF3NO B1511299 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol CAS No. 1188477-81-7

1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

Cat. No. B1511299
M. Wt: 256.02 g/mol
InChI Key: SCJWPNCLZBUMRD-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol, also known as BpTef, is a brominated compound of the pyridinium type. It is a colorless liquid with a low melting point and is soluble in both water and organic solvents. BpTef has been used in a variety of scientific applications, including organic synthesis and drug discovery.

Scientific Research Applications

Coordination Chemistry

1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol and its derivatives are explored for their potential in coordination chemistry, particularly in forming complexes with metals. These complexes have been found useful in biological sensing and in achieving unusual thermal and photochemical spin-state transitions. For instance, luminescent lanthanide compounds, which include derivatives of 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol, exhibit properties that are beneficial for biological sensing applications. Moreover, iron complexes of related ligands demonstrate unique thermal and photochemical behaviors, indicating the versatility of these compounds in designing materials with specific magnetic or optical properties (Halcrow, 2005).

Organic Synthesis

In organic synthesis, derivatives of 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol, such as 2-bromo-6-isocyanopyridine, have shown significant potential as convertible isocyanides for multicomponent chemistry. These derivatives offer a combination of good stability, efficient synthetic utility, and versatility, making them suitable reagents for synthesizing complex organic molecules, including potent opioids through efficient synthetic routes (van der Heijden et al., 2016).

Catalysis

The catalytic applications of compounds related to 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol, particularly in transition metal complexes, have been extensively researched. These compounds are utilized in various catalytic processes, including artificial photosynthesis, biochemical transformations, and polymerization reactions. Terpyridines and their transition metal complexes, which can be derived from similar pyridine-based ligands, have shown significant utility in organometallic catalysis. Their applications demonstrate the broad scope and limitations in organic and macromolecular chemistry, highlighting their importance in developing new catalytic methods and materials (Winter et al., 2011).

properties

IUPAC Name

1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3,6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJWPNCLZBUMRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744488
Record name 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

CAS RN

1188477-81-7
Record name 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to Reference Example 8-12, by use of 6-bromo-3-pyridinecarboxaldehyde (1.00 g, 5.37 mmol), (trifluoromethyl)trimethylsilane (935 μL, 6.45 mmol), tetrabutylammonium fluoride (a 1.0 mol/L solution in tetrahydrofuran, 537 μL, 0.537 mmol) and tetrahydrofuran (20 mL), the mixture was stirred and reacted at room temperature for 1 hour. Then, purification by silica gel column chromatography (chloroform/methanol=19/1) was performed to give 2-bromo-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine (Compound DD) (1.12 g, yield: 81%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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